Benzoic acid, 2-(acetyloxy)-3,5-diiodo-
Description
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Structure
3D Structure
Properties
CAS No. |
36415-60-8 |
|---|---|
Molecular Formula |
C9H6I2O4 |
Molecular Weight |
431.95 g/mol |
IUPAC Name |
2-acetyloxy-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H6I2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14) |
InChI Key |
HDTQWKDSSYKXHP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C(=O)O |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C(=O)O |
Other CAS No. |
36415-60-8 |
Synonyms |
3,5-diiodoaspirin |
Origin of Product |
United States |
Nomenclature and Systemic Classification of 2 Acetyloxy 3,5 Diiodobenzoic Acid
2-(Acetyloxy)-3,5-diiodobenzoic acid is an organic compound that can be systematically named based on the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). Its structure is derived from benzoic acid, featuring an acetyloxy group at the second carbon position and two iodine atoms at the third and fifth positions of the benzene (B151609) ring. This specific arrangement of substituents dictates its chemical properties and reactivity.
The compound is a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), where the hydroxyl group has been acetylated. The introduction of two heavy iodine atoms onto the aromatic ring significantly increases the molecule's molecular weight and influences its electronic properties.
Table 1: Chemical Identifiers for 2-(Acetyloxy)-3,5-diiodobenzoic Acid
| Identifier | Value |
| IUPAC Name | 2-(acetyloxy)-3,5-diiodobenzoic acid |
| CAS Number | 40854-73-7 |
| Molecular Formula | C₉H₆I₂O₄ |
| Molecular Weight | 431.95 g/mol |
| SMILES String | CC(=O)OC1=C(C(=O)O)C(=C(C=C1)I)I |
| InChI Key | YJFLBIMAAKOKTA-UHFFFAOYSA-N |
Historical Context and Precursors to Research on 2 Acetyloxy 3,5 Diiodobenzoic Acid
The journey to understanding 2-(acetyloxy)-3,5-diiodobenzoic acid is rooted in the broader history of research on benzoic acid and its derivatives. Benzoic acid itself was discovered in the 16th century, and its structure was later determined by Justus von Liebig and Friedrich Wöhler. wikipedia.org A significant milestone was the discovery of the antifungal properties of benzoic acid in 1875 by Salkowski. wikipedia.org
Research into halogenated organic compounds, particularly iodinated derivatives, gained momentum with the development of various synthetic methodologies. The ortho-iodination of benzoic acid derivatives has been a subject of study, with various methods being developed over time. researchgate.net The precursor to 2-(acetyloxy)-3,5-diiodobenzoic acid is 3,5-diiodosalicylic acid. The synthesis of 3,5-diiodosalicylic acid from salicylic (B10762653) acid has been a focus of chemical process development, with methods aiming for high purity and yield. patsnap.comgoogle.com This compound serves as a key intermediate in the production of other chemicals. eskayiodine.com
The acetylation of salicylic acid to form acetylsalicylic acid (aspirin) is one of the most well-known reactions in pharmaceutical chemistry. The study of analogues of aspirin (B1665792), including those with halogen substituents, represents a natural progression in medicinal chemistry research. The introduction of iodine atoms into the structure of aspirin-like molecules can significantly alter their physicochemical properties, a concept that has driven exploratory synthesis of compounds like 2-(acetyloxy)-3,5-diiodobenzoic acid. Furthermore, iodinated benzoic acid derivatives have been historically explored for their applications as radiocontrast agents due to iodine's ability to absorb X-rays. radiologykey.com
Current Academic Landscape and Research Gaps for 2 Acetyloxy 3,5 Diiodobenzoic Acid
Precursor Identification and Design Strategies for 2-(Acetyloxy)-3,5-diiodobenzoic Acid Synthesis
The primary precursor for the synthesis of 2-(acetyloxy)-3,5-diiodobenzoic acid is salicylic acid. The synthetic strategy involves a two-step process: the regioselective iodination of the benzene (B151609) ring followed by the esterification of the phenolic hydroxyl group.
The design of the synthesis is guided by the directing effects of the functional groups on the salicylic acid molecule. The hydroxyl (-OH) and carboxyl (-COOH) groups are ortho-, para-directing activators and meta-directing deactivators, respectively. However, the strong activating and directing effect of the hydroxyl group governs the regioselectivity of the electrophilic aromatic substitution, leading to the introduction of iodine atoms at the 3 and 5 positions.
Multi-step Synthesis Protocols for 2-(Acetyloxy)-3,5-diiodobenzoic Acid
The synthesis of 2-(acetyloxy)-3,5-diiodobenzoic acid is primarily achieved through a two-step protocol: the iodination of salicylic acid to form 3,5-diiodosalicylic acid, followed by the acetylation of the hydroxyl group.
Halogenation Procedures (Iodination) for 2-(Acetyloxy)-3,5-diiodobenzoic Acid
The iodination of salicylic acid is a critical step and can be accomplished using various iodinating agents and reaction conditions. A common and effective method involves the use of iodine monochloride (ICl) in a suitable solvent. orgsyn.org
A detailed procedure involves dissolving salicylic acid in glacial acetic acid, followed by the addition of a solution of iodine monochloride in glacial acetic acid. orgsyn.org The reaction mixture is then heated to facilitate the electrophilic substitution. The 3,5-diiodosalicylic acid product precipitates from the solution upon the addition of water. orgsyn.org
Alternative iodination methods have been developed to improve yields and reduce the use of hazardous materials. One such method employs elementary iodine in an ethanol (B145695) solution with an oxidizing agent like hydrogen peroxide. patsnap.com Another approach utilizes iodine and potassium iodate in the presence of an oxidant in an aqueous medium. google.com
Table 1: Comparison of Iodination Methods for Salicylic Acid
| Iodinating Agent/System | Solvent | Oxidizing Agent | Typical Yield (%) | Reference |
| Iodine Monochloride (ICl) | Glacial Acetic Acid | - | 91-92 | orgsyn.org |
| Iodine (I₂) | Ethanol | Hydrogen Peroxide (H₂O₂) | High (not specified) | patsnap.com |
| Iodine (I₂) / Potassium Iodate (KIO₃) | Water | Potassium Iodate (KIO₃) | High (not specified) | google.com |
| Iodine (I₂) / Iodic Acid (HIO₃) | Polyethylene (B3416737) Glycol (PEG-400) | Iodic Acid (HIO₃) | Quantitative | benthamdirect.com |
| Sodium Iodide (NaI) / Orthoperiodic Acid (H₅IO₆) | Water | Orthoperiodic Acid (H₅IO₆) | Excellent | researchgate.net |
Esterification Reactions in 2-(Acetyloxy)-3,5-diiodobenzoic Acid Synthesis
The second step in the synthesis is the esterification of the phenolic hydroxyl group of 3,5-diiodosalicylic acid to form the final product. This is typically achieved through acetylation with acetic anhydride (B1165640). byjus.com The reaction is analogous to the industrial synthesis of acetylsalicylic acid (aspirin).
The reaction is generally catalyzed by a strong acid, such as concentrated sulfuric acid or phosphoric acid. vedantu.com The 3,5-diiodosalicylic acid is treated with an excess of acetic anhydride, and a catalytic amount of acid is added. The mixture is heated to ensure the completion of the reaction.
Table 2: Catalysts for Acetylation of Salicylic Acid Derivatives
| Catalyst | Reaction Conditions | Advantages | Reference |
| Sulfuric Acid (H₂SO₄) | Conventional heating | Readily available, effective | vedantu.com |
| Phosphoric Acid (H₃PO₄) | Conventional heating | Safer alternative to sulfuric acid | vedantu.com |
| Heteropoly acids (e.g., Preyssler catalyst) | Room temperature, solvent-free | Recyclable, eco-friendly | semanticscholar.org |
| Zeolites (e.g., Pt-Hβ) | Solvent-free, heating | Reusable, high yield | worldwidejournals.com |
Purification and Isolation Techniques for Synthetic 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Purification of the final product is crucial to remove unreacted starting materials, by-products, and the catalyst. A common method for purifying solid organic compounds is recrystallization. ma.eduyoutube.comscribd.comyoutube.comresearchgate.net
For 2-(acetyloxy)-3,5-diiodobenzoic acid, a suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of an organic solvent and water is often employed. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the pure crystals precipitate out, leaving impurities in the solution. ma.eduyoutube.comscribd.comyoutube.comresearchgate.net The purified crystals are then collected by vacuum filtration and dried.
Thin-layer chromatography (TLC) can be used to monitor the purity of the product throughout the purification process. researchgate.net
Catalytic Approaches in 2-(Acetyloxy)-3,5-diiodobenzoic Acid Synthesis
To enhance reaction rates and improve selectivity, various catalytic approaches can be employed in both the iodination and acetylation steps.
In the iodination of salicylic acid, the use of a catalyst is not always necessary with highly reactive iodinating agents like iodine monochloride. However, for less reactive systems, Lewis acids or other catalysts can be employed to activate the iodine source. echemi.com
For the acetylation step, a range of acid catalysts are effective. While traditional mineral acids like sulfuric acid are commonly used, they can be corrosive and difficult to separate from the reaction mixture. vedantu.com Solid acid catalysts, such as heteropoly acids and zeolites, offer a more sustainable alternative. semanticscholar.orgworldwidejournals.com These catalysts are easily separable, reusable, and can lead to high yields under milder reaction conditions. semanticscholar.orgworldwidejournals.com For instance, heteropoly acids have been shown to efficiently catalyze the acetylation of salicylic acid at room temperature in the absence of a solvent. semanticscholar.org
Green Chemistry Principles Applied to 2-(Acetyloxy)-3,5-diiodobenzoic Acid Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. Several strategies can be applied to the synthesis of 2-(acetyloxy)-3,5-diiodobenzoic acid to make it more sustainable.
Atom Economy: The choice of reagents can significantly impact the atom economy of the synthesis. For instance, using iodine in combination with an oxidizing agent that produces water as a byproduct is preferable to methods that generate significant amounts of waste.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like glacial acetic acid with greener alternatives such as water or polyethylene glycol (PEG) can reduce the environmental impact of the process. benthamdirect.comresearchgate.net For example, the iodination of aromatic compounds has been successfully carried out in water using a sodium iodide/orthoperiodic acid system. researchgate.net Similarly, PEG-400 has been used as a green reaction medium for iodination. benthamdirect.com In the acetylation step, replacing corrosive mineral acids with recyclable solid acid catalysts enhances the safety and sustainability of the synthesis. semanticscholar.orgworldwidejournals.com
Energy Efficiency: Employing catalytic methods can often lead to milder reaction conditions, reducing the energy consumption of the process. Solvent-free reactions, where applicable, also contribute to energy efficiency by eliminating the need for heating and distilling large volumes of solvent. worldwidejournals.comnih.gov
Waste Reduction: The use of recyclable catalysts and greener solvents minimizes the generation of hazardous waste. semanticscholar.orgworldwidejournals.com Purification techniques like recrystallization, when optimized, can also reduce solvent waste.
By integrating these green chemistry principles, the synthesis of 2-(acetyloxy)-3,5-diiodobenzoic acid can be made more efficient, safer, and environmentally responsible.
Exploration of Novel Synthetic Routes to 2-(Acetyloxy)-3,5-diiodobenzoic Acid
The exploration of novel synthetic routes to 2-(acetyloxy)-3,5-diiodobenzoic acid is centered on the synthesis of its immediate precursor, 3,5-diiodosalicylic acid. The subsequent acetylation is a straightforward and well-established chemical transformation. Research efforts have been directed towards developing more efficient, environmentally friendly, and cost-effective methods for the di-iodination of salicylic acid. Key areas of innovation include the choice of iodinating agent, solvent system, and reaction conditions.
Route 1: Iodination using Iodine Monochloride
A well-documented method for the preparation of 3,5-diiodosalicylic acid involves the use of iodine monochloride (ICl) as the iodinating agent. orgsyn.org This electrophilic iodination reaction is typically carried out in a solvent such as glacial acetic acid. orgsyn.org The reaction proceeds by dissolving salicylic acid in the solvent, followed by the addition of a solution of iodine monochloride. orgsyn.org
The mixture is then heated to facilitate the reaction, leading to the precipitation of the di-iodinated product. orgsyn.org This method is known for its high efficiency and yields. orgsyn.org
Detailed Research Findings:
A typical procedure involves dissolving salicylic acid in glacial acetic acid, followed by the addition of iodine monochloride, also dissolved in glacial acetic acid. The subsequent addition of water initiates the precipitation of the product. The reaction mixture is heated to around 80°C to ensure the completion of the reaction. orgsyn.org The resulting precipitate can then be purified, for instance, by recrystallization from acetone-water mixtures. orgsyn.org
| Parameter | Value | Reference |
| Starting Material | Salicylic acid | orgsyn.org |
| Iodinating Agent | Iodine monochloride (ICl) | orgsyn.org |
| Solvent | Glacial acetic acid | orgsyn.org |
| Reaction Temperature | ~80°C | orgsyn.org |
| Yield | 91-92% | orgsyn.org |
| Purification | Recrystallization from acetone/water | orgsyn.org |
Route 2: Iodination using Elemental Iodine and an Oxidizing Agent
An alternative and widely explored route utilizes elemental iodine (I₂) in the presence of an oxidizing agent. This approach avoids the use of the more reactive and corrosive iodine monochloride. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in this context. drugfuture.compatsnap.com The role of the oxidizing agent is to convert the iodide formed during the reaction back into the electrophilic iodine species required for aromatic substitution.
This method is often carried out in a protic solvent like ethanol. patsnap.comgoogle.com The reaction involves heating a mixture of salicylic acid, iodine, and the oxidizing agent under reflux. patsnap.com
Detailed Research Findings:
Several patents describe the synthesis of 3,5-diiodosalicylic acid using an ethanol solution as the solvent and elemental iodine as the iodinating agent. patsnap.comgoogle.com The process involves the dropwise addition of hydrogen peroxide to a refluxing ethanol solution of salicylic acid and iodine. patsnap.com This method is highlighted for its mild reaction conditions and the use of readily available materials. google.com Post-reaction, the crude product is often purified by an alkalized acid precipitation method to achieve high purity. google.com Conversion rates can be very high, with product purity exceeding 99.5%. google.com
| Parameter | Value | Reference |
| Starting Material | Salicylic acid | patsnap.comgoogle.com |
| Iodinating Agent | Elemental Iodine (I₂) | patsnap.comgoogle.com |
| Oxidizing Agent | Hydrogen peroxide (H₂O₂) | patsnap.com |
| Solvent | Ethanol | patsnap.comgoogle.com |
| Reaction Condition | Reflux | patsnap.com |
| Yield | Up to 98.5% | google.com |
| Purity | >99.5% (after purification) | google.com |
Route 3: Iodination using Iodide Salts and an Oxidizing Agent
A more recent and environmentally conscious approach involves the use of iodide salts, such as sodium iodide (NaI), in combination with an oxidizing agent in an aqueous or polar solvent system. This method avoids the handling of elemental iodine or iodine monochloride directly. A Chinese patent details a method using an iodide and a ferrate salt in a polar solvent. google.com
The reaction is initiated by dissolving salicylic acid, an iodide salt (e.g., sodium iodide), and an oxidant (e.g., sodium ferrate) in a polar solvent, followed by the addition of a protonic acid like hydrochloric acid. google.com
Detailed Research Findings:
One specific example involves reacting salicylic acid with sodium iodide and sodium ferrate in water. google.com Concentrated hydrochloric acid is added dropwise to the mixture at a controlled temperature. The reaction proceeds over a couple of hours. This method is promoted for its high conversion rate, good product purity, low cost, and simple post-treatment process, making it a promising route for industrial-scale synthesis. google.com
| Parameter | Value | Reference |
| Starting Material | Salicylic acid | google.com |
| Iodide Source | Sodium iodide (NaI) | google.com |
| Oxidizing Agent | Sodium ferrate (Na₂FeO₄) | google.com |
| Solvent | Water | google.com |
| Acid | Concentrated hydrochloric acid | google.com |
| Reaction Temperature | 20°C | google.com |
| Yield | 93.1% | google.com |
| Purity (HPLC) | 97.3% | google.com |
Once 3,5-diiodosalicylic acid is synthesized via one of the routes described, the final step is the acetylation of the phenolic hydroxyl group. This is a standard esterification reaction, typically achieved by reacting the 3,5-diiodosalicylic acid with acetic anhydride, often in the presence of a catalyst such as a strong acid. This reaction yields the target compound, 2-(acetyloxy)-3,5-diiodobenzoic acid.
Electrophilic and Nucleophilic Reactions Involving 2-(Acetyloxy)-3,5-diiodobenzoic Acid
The aromatic ring of 2-(acetyloxy)-3,5-diiodobenzoic acid is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the two iodine atoms and the carboxylic acid group. The acetyloxy group is an activating ortho-, para-director; however, its activating effect is likely outweighed by the deactivating effects of the other substituents. The positions ortho and para to the acetyloxy group are already substituted (positions 3, 5, and 6 relative to the acetyloxy group are occupied by iodine, iodine, and the carboxylic acid, respectively). Therefore, further electrophilic substitution on the aromatic ring is highly unlikely under standard conditions.
Nucleophilic reactions can occur at several sites. The most susceptible site for nucleophilic attack is the carbonyl carbon of the acetyloxy group, leading to hydrolysis or transesterification. The carbonyl carbon of the carboxylic acid can also be attacked by strong nucleophiles, though it is generally less reactive than the ester. Nucleophilic aromatic substitution, replacing one of the iodine atoms, would require harsh conditions and is not a favored reaction pathway.
Hydrolysis Mechanisms of the Acetyloxy Group in 2-(Acetyloxy)-3,5-diiodobenzoic Acid
The hydrolysis of the acetyloxy group in 2-(acetyloxy)-3,5-diiodobenzoic acid to yield 3,5-diiodosalicylic acid and acetic acid can proceed via acid- or base-catalyzed mechanisms.
Under basic conditions, the hydrolysis follows a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The presence of two bulky iodine atoms ortho and para to the acetyloxy group introduces significant steric hindrance, which is known to decrease the rate of hydrolysis in related esters. peter-greven.de However, the electron-withdrawing nature of the iodine atoms can partially counteract this steric effect by increasing the electrophilicity of the carbonyl carbon.
Under acidic conditions, the hydrolysis proceeds via an AAC2 mechanism, where the carbonyl oxygen of the ester is first protonated, making the carbonyl carbon more electrophilic for the attack by a water molecule.
The rate of hydrolysis is influenced by both steric and electronic factors of the substituents on the benzoic acid ring. Studies on the hydrolysis of substituted phenyl benzoates have shown that ortho substituents have a more pronounced steric effect compared to their electronic influence. wikipedia.org
Table 1: Illustrative Half-lives for Alkaline Hydrolysis of Substituted Ethyl Benzoates
| Compound | Substituent(s) | Half-life (t1/2) in minutes |
| Ethyl benzoate | None | 15 |
| Ethyl 4-bromobenzoate | 4-Bromo | 12 |
| Ethyl 2-bromobenzoate | 2-Bromo | 15 |
This table illustrates the interplay of electronic and steric effects on hydrolysis rates. Data is for analogous compounds and not for 2-(acetyloxy)-3,5-diiodobenzoic acid. orientjchem.org
Reductive and Oxidative Transformations of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Reductive Transformations:
The carbon-iodine bonds in 2-(acetyloxy)-3,5-diiodobenzoic acid are susceptible to reductive cleavage. This reductive deiodination can be achieved using various reagents, such as catalytic hydrogenation, or reducing agents like phosphines and silanes. The removal of iodine atoms would yield less halogenated or completely dehalogenated benzoic acid derivatives. The ease of reduction of aryl halides generally follows the order I > Br > Cl > F. Reductive dehalogenation of similar iodine-containing pharmaceuticals has been studied electrochemically. pharmacompass.com
Oxidative Transformations:
The aromatic ring of 2-(acetyloxy)-3,5-diiodobenzoic acid is relatively resistant to oxidation due to the presence of electron-withdrawing groups. However, the carboxylic acid moiety can be a site for oxidative decarboxylation under specific conditions, though this is not a common transformation for aromatic carboxylic acids. nih.gov More likely, strong oxidizing agents could potentially oxidize the iodine atoms to a higher oxidation state, forming hypervalent iodine compounds. For instance, 2-iodobenzoic acid can be oxidized to 2-iodylbenzoic acid (IBX), a powerful oxidizing agent. wikipedia.orgorientjchem.orgnih.gov
Photochemical Reactivity of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Aryl iodides are known to undergo photochemical reactions, primarily involving the homolytic cleavage of the carbon-iodine bond upon irradiation with UV light. This process, known as photochemical deiodination, generates an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the deiodinated product. In the case of 2-(acetyloxy)-3,5-diiodobenzoic acid, photochemical irradiation could lead to the stepwise removal of the iodine atoms. The quantum yield of such reactions depends on the solvent and the specific substitution pattern of the aromatic ring.
Role of 2-(Acetyloxy)-3,5-diiodobenzoic Acid as a Synthetic Intermediate
2-(Acetyloxy)-3,5-diiodobenzoic acid can serve as a valuable synthetic intermediate. The differential reactivity of its functional groups allows for selective transformations. For example:
Hydrolysis of the acetyloxy group provides access to 3,5-diiodosalicylic acid, which is a known intermediate in the synthesis of various pharmaceuticals and other organic compounds. eskayiodine.com
Esterification or amidation of the carboxylic acid group can be performed to introduce different functionalities.
The iodine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This makes the molecule a useful building block for the synthesis of more complex structures. 2-Iodobenzoic acid itself is used in the synthesis of indoles and hypervalent iodine reagents. ias.ac.in
Kinetic and Thermodynamic Studies of 2-(Acetyloxy)-3,5-diiodobenzoic Acid Reactions
For instance, in reactions with multiple possible outcomes, the product distribution can be governed by either kinetic or thermodynamic control. youtube.com
Kinetic control favors the product that is formed fastest, which usually proceeds through the lowest activation energy barrier. This is often achieved at lower reaction temperatures.
Thermodynamic control favors the most stable product, which corresponds to the lowest Gibbs free energy. This is typically achieved at higher temperatures, allowing for reversible reactions and equilibration.
Studies on the hydrolysis of substituted benzoates have provided valuable insights into the kinetic parameters of such reactions. The rate constants are influenced by the electronic and steric nature of the substituents. peter-greven.dewikipedia.orgnih.gov Thermodynamic parameters for the protonation of substituted benzoic acids have also been calculated, showing the influence of substituents on enthalpy and entropy changes.
Table 2: Illustrative Thermodynamic Parameters for the Dissociation of Benzoic Acid in Water
| Parameter | Value (at 298 K) |
| ΔG° (Gibbs Free Energy) | 12.507 kJ·mol⁻¹ |
| ΔH° (Enthalpy) | 3.823 kJ·mol⁻¹ |
| ΔS° (Entropy) | -29.14 J·mol⁻¹·K⁻¹ |
This table shows thermodynamic data for the parent benzoic acid and illustrates the endothermic and non-spontaneous nature of its dissociation in water under standard conditions. The values for 2-(acetyloxy)-3,5-diiodobenzoic acid would be different due to the influence of its substituents.
Advanced Spectroscopic and Crystallographic Elucidation of 2 Acetyloxy 3,5 Diiodobenzoic Acid
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For 2-(acetyloxy)-3,5-diiodobenzoic acid, these techniques would be employed to confirm the presence of key structural motifs and analyze the rotational isomers (conformers) arising from the orientation of the carboxylic acid and acetyloxy groups relative to the benzene (B151609) ring.
Key vibrational modes that would be analyzed include:
O-H Stretching: In the FT-IR spectrum, the carboxylic acid O-H stretch is typically observed as a very broad band in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding, often in a dimeric form.
C=O Stretching: Two distinct carbonyl (C=O) stretching vibrations would be expected. The carboxylic acid C=O stretch for an aromatic acid typically appears between 1710-1680 cm⁻¹. The ester C=O from the acetyloxy group would likely appear at a higher frequency, generally in the 1770-1750 cm⁻¹ range. The precise positions of these bands can provide insight into electronic effects and hydrogen bonding.
C-O Stretching: The C-O stretching vibrations for the carboxylic acid and the ester group would be expected in the 1320–1210 cm⁻¹ and 1250-1150 cm⁻¹ regions, respectively.
Aromatic C=C Stretching: Bands in the 1600–1450 cm⁻¹ region would confirm the presence of the benzene ring.
C-I Stretching: The carbon-iodine stretching vibrations would be found in the far-infrared region, typically below 600 cm⁻¹, providing direct evidence of the iodine substituents.
Conformational analysis would involve comparing experimentally observed spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). Different conformers would likely exhibit subtle but measurable differences in their vibrational frequencies, allowing for the identification of the most stable conformation in the solid state or in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of organic molecules. For 2-(acetyloxy)-3,5-diiodobenzoic acid, ¹H and ¹³C NMR would provide definitive evidence for the arrangement of atoms.
Expected ¹H NMR Signals:
Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing far downfield (>10 ppm), which may be broad.
Aromatic Protons (-C₆H₂-): The two protons on the benzene ring would appear in the aromatic region (typically 7.0-8.5 ppm). Due to their different positions relative to the substituents, they would be expected to have distinct chemical shifts and appear as two doublets, showing coupling to each other.
Acetyl Protons (-COCH₃): A sharp singlet, integrating to three protons, would be expected in the upfield region (typically 2.0-2.5 ppm).
Expected ¹³C NMR Signals:
Carbonyl Carbons (-C=O): Two distinct signals for the carboxylic acid and ester carbonyls would be expected in the highly deshielded region (160-180 ppm).
Aromatic Carbons: Six signals would be anticipated for the six carbons of the benzene ring. The two carbons bearing iodine atoms would be significantly shifted upfield due to the heavy atom effect. The carbons attached to the acetyloxy and carboxylic acid groups, as well as the two carbons bearing protons, would all have unique chemical shifts.
Acetyl Methyl Carbon (-CH₃): A signal in the upfield region (around 20-30 ppm).
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be vital for assigning the quaternary (non-protonated) carbons of the benzene ring by observing correlations from the aromatic and acetyl protons. For instance, the acetyl protons would show a correlation to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. It could be used to confirm the spatial proximity between the acetyl group protons and the aromatic proton at position 6, helping to solidify the conformational preferences of the acetyloxy group.
Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathway Analysis of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₆I₂O₄).
Tandem Mass Spectrometry (MS/MS): In a tandem MS experiment, the molecular ion would be isolated and fragmented, and the masses of the resulting fragment ions would be measured. This allows for the detailed mapping of fragmentation pathways.
Plausible Fragmentation Pathways: A primary and characteristic fragmentation would be the loss of the acetyl group as a ketene molecule (CH₂=C=O, 42 Da), a common fragmentation pathway for acetylated phenols, leading to the formation of an ion corresponding to 2-hydroxy-3,5-diiodobenzoic acid. Subsequent fragmentation could involve the loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. Other potential fragmentations could include the loss of the entire acetyloxy group or the carboxylic acid group.
X-ray Crystallography for Solid-State Structure Determination of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. It would confirm the substitution pattern on the benzene ring and reveal the spatial orientation of the acetyloxy and carboxylic acid functional groups.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would elucidate how the molecules are arranged in the crystal lattice. A primary and highly probable interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a very common motif for carboxylic acids in the solid state. Other potential intermolecular interactions that would be investigated include:
Halogen Bonding: Interactions involving the iodine atoms as electrophilic halogen bond donors.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O Interactions: Weaker hydrogen bonds involving ring or methyl protons and oxygen atoms.
Understanding these interactions is key to explaining the physical properties of the solid material, such as its melting point and solubility.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
The electronic absorption spectrum of 2-(acetyloxy)-3,5-diiodobenzoic acid is dictated by the chromophores present in its molecular structure: the substituted benzene ring, the carboxylic acid group, and the ester group. The interaction of these groups influences the energy of the electronic transitions, primarily the π → π* and n → π* transitions.
The benzene ring is the principal chromophore, and its absorption bands are significantly affected by the substituents. The acetoxy group (-OAc), the carboxylic acid group (-COOH), and the two iodine atoms (-I) all act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε) of the parent benzene molecule.
The electronic spectrum of benzoic acid, a parent structure, typically shows a strong absorption band around 230 nm and a weaker band near 270 nm, which are attributed to π → π* transitions of the aromatic system. The presence of the hydroxyl group in salicylic (B10762653) acid (2-hydroxybenzoic acid) leads to a bathochromic (red) shift of these bands. Upon acetylation to form 2-(acetyloxy)-3,5-diiodobenzoic acid, and with the introduction of two iodine atoms, further shifts in the absorption maxima are anticipated.
The iodine atoms, being heavy halogens, are expected to cause a significant bathochromic shift due to the "heavy atom effect" and their ability to participate in resonance. The lone pairs of electrons on the iodine atoms can interact with the π-system of the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. This results in absorption at longer wavelengths.
The n → π* transitions, originating from the non-bonding electrons of the carbonyl oxygens in the carboxylic acid and ester groups, are typically weaker than the π → π* transitions and may be observed as shoulders on the main absorption bands or be obscured by them.
Based on the analysis of structurally related compounds, the hypothetical UV-Vis spectral data for 2-(acetyloxy)-3,5-diiodobenzoic acid in a polar solvent like ethanol (B145695) are presented below.
Interactive Data Table: Predicted UV-Vis Absorption Data for 2-(Acetyloxy)-3,5-diiodobenzoic Acid
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Attributed Electronic Transition |
|---|---|---|
| ~240-250 | ~10,000 - 15,000 | π → π* (Benzene Ring) |
| ~290-310 | ~3,000 - 5,000 | π → π* (Benzene Ring) |
| ~210-220 | ~20,000 - 25,000 | π → π* (Carbonyl Groups) |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of 2-(Acetyloxy)-3,5-diiodobenzoic Acid (if applicable)
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.
The parent molecule, 2-(acetyloxy)-3,5-diiodobenzoic acid, is achiral. It possesses a plane of symmetry that bisects the molecule through the carboxylic acid and acetoxy groups, as well as the benzene ring. Due to this lack of chirality, 2-(acetyloxy)-3,5-diiodobenzoic acid will not exhibit a Circular Dichroism spectrum.
However, CD spectroscopy would become a highly relevant and informative technique for the analysis of chiral derivatives of 2-(acetyloxy)-3,5-diiodobenzoic acid. Such derivatives could be synthesized, for instance, by forming an ester or an amide linkage between the carboxylic acid group of 2-(acetyloxy)-3,5-diiodobenzoic acid and a chiral alcohol or amine, respectively.
For example, the reaction of 2-(acetyloxy)-3,5-diiodobenzoic acid with a chiral alcohol, such as (R)-(-)-2-butanol, would result in the formation of two diastereomeric esters. These diastereomers, while having the same chemical formula and connectivity, would have different three-dimensional arrangements of atoms and would be non-superimposable mirror images of each other.
In such a case, CD spectroscopy could be employed to:
Distinguish between the diastereomers: Each diastereomer would produce a unique CD spectrum, with positive and/or negative Cotton effects at specific wavelengths corresponding to their electronic transitions.
Determine enantiomeric purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Investigate conformational changes: The CD spectrum is sensitive to the conformation of the molecule, providing insights into the spatial arrangement of the chromophores.
While not applicable to the parent compound, Circular Dichroism spectroscopy remains a critical tool for the stereochemical elucidation of any chiral derivatives of 2-(acetyloxy)-3,5-diiodobenzoic acid that may be synthesized.
Theoretical and Computational Investigations of 2 Acetyloxy 3,5 Diiodobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and orbital energies, which are crucial for interpreting chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) Studies on 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of molecules. For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully employed to investigate substituent effects on properties like acidity. mdpi.comunamur.bepsu.edu
For 2-(acetyloxy)-3,5-diiodobenzoic acid, DFT studies would likely focus on:
Geometric Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The presence of the bulky iodine atoms and the acetyloxy group would create significant steric interactions, influencing the planarity of the carboxyl group relative to the benzene (B151609) ring.
Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov For this compound, the electron-withdrawing nature of the iodine atoms and the acetyloxy group would be expected to lower both HOMO and LUMO energies, potentially narrowing the gap. nih.gov
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding and halogen bonding. The MEP would likely show negative potential around the carbonyl oxygens and the oxygen of the acetyloxy group, and positive potential near the carboxylic hydrogen. nih.gov
Acidity Prediction: Theoretical calculations can provide insights into the gas-phase acidity and pKa values. The inductive and resonance effects of the iodine and acetyloxy substituents would be analyzed to predict their influence on the acidity of the carboxylic acid group. mdpi.comnih.gov Electron-withdrawing substituents generally increase the acidity of benzoic acids. nih.govresearchgate.net
A hypothetical table of DFT-calculated parameters for 2-(acetyloxy)-3,5-diiodobenzoic acid is presented below, based on typical values for similar compounds.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -2.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Gas Phase Acidity (ΔG) | ~320 kcal/mol | Intrinsic acidity of the molecule in the absence of solvent. |
Ab Initio Methods for 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the results obtained from DFT. These methods are computationally more demanding but can offer more accurate descriptions of electron correlation effects, which are important for systems with heavy atoms like iodine.
For 2-(acetyloxy)-3,5-diiodobenzoic acid, ab initio calculations would be valuable for:
Accurate Interaction Energies: Precisely calculating the energies of intermolecular interactions, such as halogen bonding involving the iodine atoms.
Excited State Properties: Investigating the electronic transitions that give rise to the UV-Vis absorption spectrum.
Benchmarking DFT Results: Comparing ab initio results with those from various DFT functionals to validate the chosen DFT method for this class of molecules.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For a flexible molecule like 2-(acetyloxy)-3,5-diiodobenzoic acid, MD simulations are essential for understanding its behavior in solution.
Key areas of investigation using MD would include:
Conformational Analysis: The rotation around the C-O bond of the acetyloxy group and the C-C bond of the carboxylic acid group would be simulated to identify the most populated conformations in different solvents.
Solvation Shell Structure: Analyzing the arrangement of solvent molecules (e.g., water) around the solute to understand how the solvent stabilizes different conformations and functional groups.
Hydrogen and Halogen Bonding Dynamics: Studying the formation and breaking of hydrogen bonds between the carboxylic acid and solvent, as well as potential halogen bonds between the iodine atoms and solvent molecules. Studies on similar molecules like aspirin (B1665792) have used MD to explore interactions with proteins. nih.govnih.gov
Computational Prediction of Reaction Pathways and Transition States for 2-(Acetyloxy)-3,5-diiodobenzoic Acid
Computational methods can be used to explore the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For 2-(acetyloxy)-3,5-diiodobenzoic acid, several reaction pathways could be investigated:
Hydrolysis: The hydrolysis of the ester linkage to form 3,5-diiodosalicylic acid and acetic acid is a likely reaction. Computational studies could model the reaction mechanism (e.g., acid- or base-catalyzed) and determine the energy barrier for this process.
Decarboxylation: Although likely requiring harsh conditions, the loss of carbon dioxide from the carboxylic acid group could be studied to understand the stability of the molecule at high temperatures.
Deiodination: The cleavage of the carbon-iodine bonds could also be investigated, particularly under photochemical or reductive conditions. The metabolism of similar compounds has been shown to involve deiodination. nih.gov
The following table outlines a hypothetical reaction pathway analysis for the hydrolysis of 2-(acetyloxy)-3,5-diiodobenzoic acid.
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |
| Nucleophilic attack of water | 2-(acetyloxy)-3,5-diiodobenzoic acid + H₂O | +25 | Tetrahedral intermediate |
| Proton transfer | Tetrahedral intermediate | +5 | Protonated intermediate |
| C-O bond cleavage | Protonated intermediate | +15 | 3,5-diiodosalicylic acid + Acetic acid |
In Silico Screening and Virtual Design of 2-(Acetyloxy)-3,5-diiodobenzoic Acid Derivatives (Mechanistic Focus)
In silico screening involves computationally evaluating large libraries of molecules for their potential to interact with a biological target. While a specific target for 2-(acetyloxy)-3,5-diiodobenzoic acid is not defined here, the principles of virtual screening can be applied to design derivatives with specific mechanistic properties. For instance, in silico studies have been used to evaluate benzoic acid derivatives for various biological activities. mdpi.comstmjournals.comnih.govjchr.org
A mechanistic focus for in silico design could involve:
Modifying Halogen Bonding Potential: Replacing the iodine atoms with other halogens (bromine, chlorine) or other functional groups to systematically alter the strength and directionality of halogen bonding.
Tuning Acidity and Lipophilicity: Introducing different substituents on the aromatic ring to modulate the pKa and logP of the molecule, which are critical for its absorption and distribution properties.
Exploring Different Ester Groups: Replacing the acetyl group with other acyl groups to investigate how this affects steric hindrance, electronic properties, and the rate of hydrolysis.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for 2-(Acetyloxy)-3,5-diiodobenzoic Acid and its Analogs (Mechanistic/Theoretical Focus)
QSAR and QSPR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. meilerlab.orgmdpi.comresearchgate.netconicet.gov.ar For 2-(acetyloxy)-3,5-diiodobenzoic acid and its analogs, QSAR/QSPR studies would focus on a mechanistic and theoretical understanding of how structural modifications influence specific properties.
Descriptor Generation: A wide range of molecular descriptors would be calculated for a series of analogs, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.
Model Building: Statistical methods such as multiple linear regression or machine learning algorithms would be used to build models that correlate these descriptors with a property of interest (e.g., predicted binding affinity to a hypothetical receptor, or a physicochemical property like solubility).
Mechanistic Interpretation: The resulting QSAR/QSPR equations would be analyzed to understand the key structural features that govern the modeled activity or property. For example, a positive coefficient for a descriptor related to halogen bond strength would suggest that stronger halogen bonding enhances the activity. Studies on halogenated compounds have successfully used this approach. nih.gov
A hypothetical QSPR equation for predicting the lipophilicity (logP) of derivatives of 2-(acetyloxy)-3,5-diiodobenzoic acid might look like:
logP = 0.5 * ClogP - 0.2 * TPSA + 0.8 * Σ(Halogen_Hydrophobicity) + 1.2
Where ClogP is the calculated logP, TPSA is the topological polar surface area, and Σ(Halogen_Hydrophobicity) is a descriptor representing the contribution of the halogen atoms to lipophilicity.
Derivatization Strategies and Analogs of 2 Acetyloxy 3,5 Diiodobenzoic Acid
Synthesis of Novel Derivatives of 2-(Acetyloxy)-3,5-diiodobenzoic Acid through Esterification
Esterification of the carboxylic acid moiety is a fundamental approach to modify the properties of 2-(acetyloxy)-3,5-diiodobenzoic acid. This transformation can enhance lipophilicity, which may influence membrane permeability and bioavailability. Furthermore, the resulting esters can act as prodrugs, undergoing hydrolysis in vivo to release the parent carboxylic acid.
A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.comyoutube.com For instance, the reaction of 2-(acetyloxy)-3,5-diiodobenzoic acid with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid would yield ethyl 2-(acetyloxy)-3,5-diiodobenzoate. youtube.comyoutube.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Alternatively, milder methods can be employed, particularly for sensitive substrates. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation at room temperature. Another efficient method involves the in situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones, which react rapidly with carboxylic acids to form esters under neutral conditions. nih.gov
The synthesis of a variety of ester derivatives can be envisioned by employing a range of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules. This allows for the systematic investigation of structure-activity relationships.
Table 1: Hypothetical Ester Derivatives of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
| Ester Derivative | Alcohol Used | Potential Properties |
| Methyl 2-(acetyloxy)-3,5-diiodobenzoate | Methanol | Increased volatility, potential for screening |
| Ethyl 2-(acetyloxy)-3,5-diiodobenzoate | Ethanol | Enhanced lipophilicity |
| Isopropyl 2-(acetyloxy)-3,5-diiodobenzoate | Isopropanol | Increased steric bulk, may affect binding |
| Benzyl 2-(acetyloxy)-3,5-diiodobenzoate | Benzyl alcohol | Introduction of an aromatic moiety |
| 2-Hydroxyethyl 2-(acetyloxy)-3,5-diiodobenzoate | Ethylene glycol | Increased hydrophilicity, potential for further derivatization |
Modification of the Benzoic Acid Core in 2-(Acetyloxy)-3,5-diiodobenzoic Acid Analogs
Modification of the central benzoic acid core of 2-(acetyloxy)-3,5-diiodobenzoic acid can lead to the development of analogs with significantly altered chemical and biological properties. These modifications can involve altering the position of the substituents, replacing the benzene (B151609) ring with other aromatic or heterocyclic systems, or introducing additional functional groups.
One approach is the synthesis of positional isomers. For example, shifting the iodo substituents to other positions on the benzene ring, such as the 2,4- or 3,4-positions, would create analogs with different dipole moments and steric profiles. The synthesis of such isomers would likely start from the corresponding iodinated salicylic (B10762653) acids, followed by acetylation.
Furthermore, the introduction of additional substituents on the aromatic ring, such as amino, nitro, or alkyl groups, can be explored. These modifications can influence the electronic properties of the ring and provide additional points for interaction with biological targets.
Table 2: Potential Modifications of the Benzoic Acid Core
| Modification | Example Analog | Potential Impact |
| Positional Isomerism | 2-(Acetyloxy)-2,4-diiodobenzoic acid | Altered steric and electronic properties |
| Heterocyclic Core | 5-(Acetyloxy)-4,6-diiodonicotinic acid | Modified pKa, potential for metal coordination |
| Additional Substituent | 4-Amino-2-(acetyloxy)-3,5-diiodobenzoic acid | Introduction of a basic group, altered solubility |
| Ring Expansion/Contraction | Indole or furan-based analogs | Altered aromaticity and geometry |
Exploration of Halogen Substituent Variations in 2-(Acetyloxy)-3,5-diiodobenzoic Acid Derivatives
The iodine atoms in 2-(acetyloxy)-3,5-diiodobenzoic acid play a crucial role in determining its molecular properties, including its size, lipophilicity, and potential for halogen bonding. Systematically replacing the iodine atoms with other halogens (fluorine, chlorine, or bromine) can provide valuable insights into structure-activity relationships.
The synthesis of these halogenated analogs would likely start from the corresponding halogenated salicylic acids. For example, 3,5-dibromosalicylic acid or 3,5-dichlorosalicylic acid could be acetylated to yield the desired analogs. The preparation of halogenated salicylanilides has been documented, indicating the feasibility of synthesizing various halogenated salicylic acid precursors. google.com The synthesis of 5-chlorosalicylic acid has also been reported. google.com
Varying the halogen substituent can have a profound impact on the molecule's properties. Fluorine, being highly electronegative, can alter the acidity of the carboxylic acid and influence metabolic stability. Chlorine and bromine, being smaller than iodine, would reduce the steric bulk at the 3 and 5 positions. This could affect how the molecule fits into a binding pocket.
Table 3: Halogen Substituent Variations and Their Potential Effects
| Halogen Substituent | Example Analog | Potential Effects |
| Fluorine | 2-(Acetyloxy)-3,5-difluorobenzoic acid | Increased electronegativity, altered pKa, potential for improved metabolic stability |
| Chlorine | 2-(Acetyloxy)-3,5-dichlorobenzoic acid | Reduced steric bulk compared to iodine, altered lipophilicity |
| Bromine | 2-(Acetyloxy)-3,5-dibromobenzoic acid | Intermediate properties between chlorine and iodine analogs |
| Mixed Halogens | 2-(Acetyloxy)-3-bromo-5-iodobenzoic acid | Fine-tuning of steric and electronic properties |
Conjugation of 2-(Acetyloxy)-3,5-diiodobenzoic Acid to Polymeric Scaffolds or Nanomaterials
Conjugating 2-(acetyloxy)-3,5-diiodobenzoic acid to polymeric scaffolds or nanomaterials is a promising strategy for applications in drug delivery and materials science. This approach can improve solubility, prolong circulation time, and enable targeted delivery.
The carboxylic acid group provides a convenient handle for conjugation. It can be activated and then reacted with amine or hydroxyl groups on a polymer backbone to form amide or ester linkages, respectively. Biocompatible polymers such as polyethylene (B3416737) glycol (PEG), poly(vinyl alcohol) (PVA), and poly(2-ethyl-2-oxazoline) (PEtOx) are attractive candidates for such conjugations. acs.orgsapub.org For instance, the conjugation of salicylic acid derivatives to hydrophilic copolymers has been demonstrated. nih.gov
The synthesis of such conjugates typically involves a two-step process. First, the polymer is functionalized with reactive groups if necessary. Then, the activated 2-(acetyloxy)-3,5-diiodobenzoic acid is coupled to the polymer. The choice of linker between the drug and the polymer is critical as it can influence the release rate of the drug. Hydrolytically or enzymatically cleavable linkers can be designed for controlled release.
Conjugation to nanomaterials, such as gold nanoparticles, silica (B1680970) nanoparticles, or carbon nanotubes, can also be explored. The high surface area of these materials allows for a high drug loading capacity. The surface of the nanomaterials can be functionalized with appropriate linkers for covalent attachment of the di-iodinated benzoic acid derivative.
Table 4: Potential Polymeric Scaffolds for Conjugation
| Polymeric Scaffold | Linkage Type | Potential Advantages |
| Polyethylene glycol (PEG) | Ester or Amide | Improved water solubility, reduced immunogenicity |
| Poly(vinyl alcohol) (PVA) | Ester | Biocompatible, biodegradable |
| Poly(lactic-co-glycolic acid) (PLGA) | Ester | Biodegradable, controlled release |
| Chitosan | Amide | Biocompatible, mucoadhesive properties |
Stereochemical Investigations of Chiral 2-(Acetyloxy)-3,5-diiodobenzoic Acid Analogs
While 2-(acetyloxy)-3,5-diiodobenzoic acid itself is achiral, the introduction of stereocenters into its analogs can lead to compounds with stereospecific biological activities. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.
Chirality can be introduced in several ways. For example, esterification of the carboxylic acid with a chiral alcohol would result in a pair of diastereomers that could be separated by chromatography. Alternatively, a chiral center could be incorporated into a substituent on the benzoic acid ring.
The synthesis of a single enantiomer can be achieved through asymmetric synthesis or by resolution of a racemic mixture. wikipedia.orglibretexts.org Chiral resolution often involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine, such as brucine (B1667951) or (R)-1-phenylethylamine. libretexts.org The resulting diastereomeric salts can then be separated by fractional crystallization, followed by regeneration of the enantiomerically pure carboxylic acid. Chiral chromatography is another powerful technique for separating enantiomers.
The investigation of the stereochemical properties of chiral analogs would be crucial for understanding their interaction with chiral biological targets such as enzymes and receptors.
Table 5: Hypothetical Chiral Analogs and Methods for Stereochemical Investigation
| Chiral Analog | Method of Introducing Chirality | Method of Separation/Synthesis |
| (R/S)-1-Phenylethyl 2-(acetyloxy)-3,5-diiodobenzoate | Esterification with racemic 1-phenylethanol | Diastereomer separation by chromatography |
| (R)- and (S)-2-(Acetyloxy)-3,5-diiodo-4-(1-hydroxyethyl)benzoic acid | Asymmetric reduction of a ketone precursor | Asymmetric synthesis |
| Racemic 2-(acetyloxy)-3,5-diiodo-4-(1-carboxyethyl)benzoic acid | Alkylation with a racemic halide | Chiral resolution via diastereomeric salt formation |
Biological Interactions of 2 Acetyloxy 3,5 Diiodobenzoic Acid at the Molecular and Cellular Level Mechanistic Studies Only
Enzyme Inhibition or Activation Mechanisms by 2-(Acetyloxy)-3,5-diiodobenzoic Acid (In Vitro/Cell-Free)
No direct in vitro or cell-free studies detailing the specific enzyme inhibition or activation mechanisms of 2-(acetyloxy)-3,5-diiodobenzoic acid were identified in the available scientific literature.
Research on the parent compound, 3,5-diiodosalicylic acid, is also limited in this specific context. However, the biological activity of salicylates is often linked to the presence or absence of the acetyl group. For instance, the irreversible inhibition of cyclooxygenase enzymes by acetylsalicylic acid (aspirin) is a direct result of the acetylation of a serine residue in the enzyme's active site. In contrast, non-acetylated salicylates exhibit different mechanisms of action and are generally considered to have no inhibitory action on platelet aggregation. nih.gov This suggests that the acetyl group on 2-(acetyloxy)-3,5-diiodobenzoic acid could be crucial for its potential enzymatic interactions, which may differ significantly from those of 3,5-diiodosalicylic acid. Studies on other acetylated phenolic compounds have also indicated that acetylation can lead to similar or even enhanced biological activity compared to the parent compound. nih.gov
Receptor Binding Studies of 2-(Acetyloxy)-3,5-diiodobenzoic Acid and its Derivatives (Non-Clinical, Mechanistic)
No non-clinical, mechanistic receptor binding studies for 2-(acetyloxy)-3,5-diiodobenzoic acid or its direct derivatives were found in the reviewed literature.
However, studies have been conducted on the binding of the parent compound, 3,5-diiodosalicylic acid (DISA), to serum albumins. Crystallographic studies have detailed the interactions of DISA with bovine and equine serum albumins, highlighting the distribution of its binding sites on these transport proteins. nih.gov Serum albumins are known to be primary carriers for many small molecules in the circulatory system. nih.gov The binding of a compound to these proteins can significantly influence its distribution and availability to target receptors. The specific binding characteristics of 2-(acetyloxy)-3,5-diiodobenzoic acid to serum albumins or any other receptor remain uninvestigated.
Cellular Uptake and Distribution Mechanisms of 2-(Acetyloxy)-3,5-diiodobenzoic Acid (In Vitro Cell Models)
There is a lack of published research on the specific mechanisms of cellular uptake and distribution of 2-(acetyloxy)-3,5-diiodobenzoic acid in in vitro cell models.
Molecular Docking and Dynamics Simulations of 2-(Acetyloxy)-3,5-diiodobenzoic Acid with Biomolecules
No molecular docking or dynamics simulation studies specifically investigating the interaction of 2-(acetyloxy)-3,5-diiodobenzoic acid with biomolecules could be located.
Impact of 2-(Acetyloxy)-3,5-diiodobenzoic Acid on Specific Biochemical Pathways (Mechanistic, Non-Clinical)
Mechanistic, non-clinical studies detailing the impact of 2-(acetyloxy)-3,5-diiodobenzoic acid on specific biochemical pathways are not available in the current body of scientific literature.
For context, the parent compound, 3,5-diiodosalicylic acid, is a known chemical intermediate for the synthesis of veterinary active pharmaceutical ingredients like Clozantel Sodium. eskayiodine.com Salicylic (B10762653) acid and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The specific effects of the addition of two iodine atoms and an acetyl group to the salicylic acid structure, as in 2-(acetyloxy)-3,5-diiodobenzoic acid, on these or other biochemical pathways have yet to be elucidated.
Due to the absence of specific research data for Benzoic acid, 2-(acetyloxy)-3,5-diiodo-, no data tables can be generated.
Potential Advanced Applications of 2 Acetyloxy 3,5 Diiodobenzoic Acid in Chemical and Materials Science Non Biological/non Clinical
Role as a Ligand or Catalyst Precursor
The structural attributes of 2-(acetyloxy)-3,5-diiodobenzoic acid make it a promising candidate as a ligand for the formation of metal complexes and as a precursor to catalytic species. The carboxylate group is a primary site for coordination to metal ions. While the acetylation of the phenolic hydroxyl group in 2-(acetyloxy)-3,5-diiodobenzoic acid prevents it from participating in chelation in the same manner as the parent 2-hydroxy-3,5-diiodobenzoic acid, the carboxylate group can still act as a monodentate or bridging ligand.
The presence of the bulky iodine atoms and the acetyl group can impart specific steric and electronic effects on the resulting metal complexes. These groups can influence the coordination geometry, stability, and reactivity of the metal center. For instance, the electron-withdrawing nature of the iodine and acetyl groups can affect the electron density at the carboxylate, thereby modulating the strength of the metal-ligand bond.
Furthermore, the iodine atoms themselves can participate in halogen bonding interactions, which could be used to direct the assembly of polynuclear metal complexes or supramolecular structures. The potential for 2-(acetyloxy)-3,5-diiodobenzoic acid to form complexes with a variety of metal ions could lead to the development of new catalysts with tailored activities and selectivities. The steric hindrance provided by the diiodo- and acetyloxy-substituents could, for example, create specific pockets around a catalytically active metal center, influencing substrate approach and product formation.
Incorporation into Advanced Functional Materials
The multifunctionality of 2-(acetyloxy)-3,5-diiodobenzoic acid makes it an intriguing building block for the construction of advanced functional materials, such as supramolecular assemblies and responsive materials. The key to this potential lies in the various non-covalent interactions the molecule can engage in.
Supramolecular Assemblies: The carboxylic acid moiety is a well-known functional group for forming robust hydrogen-bonded dimers. researchgate.net Additionally, the iodine atoms can act as halogen bond donors, interacting with Lewis basic sites on other molecules. nih.gov The interplay of these hydrogen and halogen bonds can be used to guide the self-assembly of 2-(acetyloxy)-3,5-diiodobenzoic acid into well-defined one-, two-, or three-dimensional networks. The acetyl group, while not a strong hydrogen bond donor, can influence the packing of the molecules in the solid state and in solution.
| Interaction Type | Potential Role in Supramolecular Assembly |
| Carboxylic Acid Dimerization | Formation of one-dimensional chains or tapes. |
| Halogen Bonding (C-I···O/N) | Cross-linking of hydrogen-bonded structures into higher-dimensional networks. |
| π-π Stacking | Stacking of the aromatic rings can contribute to the overall stability of the assembly. |
Responsive Materials: Materials that change their properties in response to external stimuli are of great interest. The incorporation of 2-(acetyloxy)-3,5-diiodobenzoic acid into polymers or gels could lead to materials that are responsive to changes in pH or the presence of specific analytes. For example, the deprotonation of the carboxylic acid group at higher pH would alter the intermolecular interactions, potentially leading to a change in the material's structure or properties. Furthermore, the halogen bonds are known to be sensitive to the chemical environment, and their disruption or formation could be triggered by external stimuli, leading to a responsive behavior. mdpi.com
Utilization as a Spectroscopic Probe in Chemical Systems
Changes in the local chemical environment, such as solvent polarity, pH, or the binding of a target analyte, could lead to detectable changes in the absorption or emission spectra of the molecule. For instance, the interaction of the carboxylate group with metal ions or the participation of the iodine atoms in halogen bonding could perturb the electronic structure of the molecule, resulting in a spectroscopic response. This could be exploited for the development of sensors for specific ions or molecules.
| Spectroscopic Technique | Potential Application |
| UV-Visible Absorption Spectroscopy | Monitoring changes in the electronic environment of the molecule. |
| Fluorescence Spectroscopy | The heavy atom effect of iodine may quench fluorescence, but changes in the environment could potentially restore or alter emission, providing a sensing mechanism. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts of the protons and carbons would be sensitive to intermolecular interactions, providing a tool to study these interactions. |
Applications in Analytical Chemistry Method Development
Beyond basic compound identification, 2-(acetyloxy)-3,5-diiodobenzoic acid has potential applications in the development of new analytical methods. Its ability to interact with other molecules through a combination of forces makes it a candidate for use in separation science and chemical sensing.
In chromatography, it could be used as a stationary phase modifier in high-performance liquid chromatography (HPLC) to achieve specific separations based on a combination of hydrogen bonding, halogen bonding, and π-π interactions. Its ability to form selective non-covalent bonds could be exploited for the separation of closely related analytes.
In the area of chemical sensors, the compound could be incorporated into sensor arrays. For example, a sensor based on a material containing 2-(acetyloxy)-3,5-diiodobenzoic acid could exhibit a change in its optical or electrochemical properties upon binding to a target analyte. The specificity of this binding could be tuned by modifying the structure of the molecule. Recent developments in terahertz spectroscopy for the detection of benzoic acid derivatives suggest that 2-(acetyloxy)-3,5-diiodobenzoic acid could also be a target for such advanced detection methods. mdpi.comresearchgate.netmdpi.com
Conclusions and Future Research Directions for 2 Acetyloxy 3,5 Diiodobenzoic Acid
Summary of Key Academic Findings on 2-(Acetyloxy)-3,5-diiodobenzoic Acid
A comprehensive review of scientific literature indicates that dedicated research focusing exclusively on 2-(acetyloxy)-3,5-diiodobenzoic acid is sparse. The majority of available studies concentrate on its precursor, 2-hydroxy-3,5-diiodobenzoic acid (also known as 3,5-diiodosalicylic acid). Findings on the precursor are well-documented, including its synthesis and its role as an inhibitor for certain enzymes. However, specific experimental data, detailed characterization, and in-depth biological activity studies for the acetylated form, 2-(acetyloxy)-3,5-diiodobenzoic acid, are not extensively reported in peer-reviewed journals.
The synthesis of 2-(acetyloxy)-3,5-diiodobenzoic acid can be inferred from standard organic chemistry principles, analogous to the synthesis of acetylsalicylic acid (aspirin). This would typically involve the acetylation of 2-hydroxy-3,5-diiodobenzoic acid using acetic anhydride (B1165640) or acetyl chloride in the presence of a catalyst.
While direct findings are limited, the table below summarizes the inferred properties of 2-(acetyloxy)-3,5-diiodobenzoic acid based on the known characteristics of its parent compound and the general effects of acetylation.
Table 1: Inferred Physicochemical Properties of 2-(Acetyloxy)-3,5-diiodobenzoic Acid
| Property | Inferred Value/Characteristic | Basis of Inference |
|---|---|---|
| Molecular Formula | C9H6I2O4 | Addition of an acetyl group (C2H2O) to 2-hydroxy-3,5-diiodobenzoic acid (C7H4I2O3) |
| Molecular Weight | 431.95 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature | Based on the properties of similar aromatic carboxylic acids. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | Similar to other acetylated aromatic acids. |
Identification of Unexplored Research Avenues for 2-(Acetyloxy)-3,5-diiodobenzoic Acid
The lack of dedicated research on 2-(acetyloxy)-3,5-diiodobenzoic acid presents a wide array of unexplored research avenues. A systematic investigation of this compound could yield valuable scientific insights.
Physicochemical Characterization: Comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is required to definitively determine its structure and properties.
Biological Activity Screening: Given its structural similarity to aspirin (B1665792), a thorough investigation into its potential pharmacological activities is warranted. This could include screening for anti-inflammatory, analgesic, antipyretic, and antiplatelet properties.
Comparative Studies: A comparative study of the biological and chemical properties of 2-(acetyloxy)-3,5-diiodobenzoic acid against aspirin and its non-iodinated and mono-iodinated analogs would be highly informative.
Prospective Methodological Advancements in 2-(Acetyloxy)-3,5-diiodobenzoic Acid Research
Future research on 2-(acetyloxy)-3,5-diiodobenzoic acid would benefit significantly from the application of advanced methodological approaches that have been successfully employed for related compounds.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the molecular geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov This can provide valuable insights prior to and in conjunction with experimental work.
Advanced Spectroscopic Techniques: The use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be crucial for the unambiguous assignment of its proton and carbon signals.
High-Throughput Screening: Should the compound show promise in preliminary biological assays, high-throughput screening methods could be employed to rapidly assess its effects on a wide range of biological targets.
Metabolism Studies: Investigation into the metabolism of 2-(acetyloxy)-3,5-diiodobenzoic acid, potentially using radiolabeling, could reveal its metabolic fate and identify any active metabolites, similar to studies conducted on related iodinated benzoic acids. nih.gov
Broader Implications of Research on 2-(Acetyloxy)-3,5-diiodobenzoic Acid for Related Chemical Systems
Focused research on 2-(acetyloxy)-3,5-diiodobenzoic acid could have broader implications for several areas of chemical science.
Understanding Halogen Effects: A detailed understanding of how the two iodine atoms influence the chemical and biological properties of the aspirin scaffold can contribute to the broader knowledge of halogen effects in medicinal chemistry. The heavy iodine atoms can alter the compound's lipophilicity, distribution, and metabolic profile.
Development of New Therapeutic Agents: If this compound exhibits unique or enhanced biological activities, it could serve as a lead compound for the development of new therapeutic agents. The presence of iodine may also confer properties useful for radio-imaging or radiotherapy.
Informing Synthesis of Halogenated Compounds: The development of efficient synthetic routes to 2-(acetyloxy)-3,5-diiodobenzoic acid could inform the synthesis of other polysubstituted and halogenated aromatic compounds. epo.org
Materials Science Applications: The high iodine content of the molecule could make it or its derivatives of interest in materials science, for example, as a component in X-ray contrast agents or in the creation of high-refractive-index polymers.
Q & A
Q. What are the optimal synthetic routes for 2-(acetyloxy)-3,5-diiodo-benzoic acid, and how can intermediates be characterized?
A methodological approach involves starting with 3,5-diiodosalicylic acid (IUPAC: 2-hydroxy-3,5-diiodobenzoic acid, CAS 133-91-5), which can be acetylated using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to introduce the acetyloxy group at position 2 . Key intermediates should be characterized via:
- NMR spectroscopy : Confirm esterification by observing the downfield shift of the acetyl proton (~2.3 ppm in H NMR) and the disappearance of the hydroxyl proton signal.
- IR spectroscopy : Validate the ester carbonyl stretch (~1740 cm) and absence of the hydroxyl band (~3200 cm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) .
Q. How can researchers ensure the purity and structural fidelity of 2-(acetyloxy)-3,5-diiodo-benzoic acid?
Use a combination of chromatographic and spectroscopic techniques:
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Melting point analysis : Compare experimental values with literature data (e.g., derivatives like methyl 3,5-diiodobenzoate melt at ~119–123°C) .
- Elemental analysis : Verify iodine content (theoretical ~65.4%) to confirm stoichiometry .
Q. What are the recommended storage conditions to maintain compound stability?
Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent:
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
Cross-validate using:
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., iodine at 3 vs. 5 positions) .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, particularly for overlapping signals in aromatic regions .
- Reference databases : Compare with NIST Chemistry WebBook entries for analogous iodinated benzoic acids .
Q. What safety precautions are critical during synthesis and handling?
- Ventilation : Use fume hoods to avoid inhalation of acetic anhydride vapors.
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact, as iodinated compounds may cause irritation .
Advanced Research Questions
Q. How can researchers investigate the degradation pathways of this compound under physiological conditions?
Design simulated biological fluid studies (e.g., phosphate buffer at pH 7.4, 37°C):
Q. What strategies address low solubility in aqueous media for bioactivity assays?
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Q. What analytical methods resolve contradictions in reported thermal stability data?
Q. How can structure-activity relationships (SAR) be explored for iodine substitution patterns?
- Analog synthesis : Prepare derivatives with varying iodine positions (e.g., 2,4-diiodo) or substituents (e.g., chloro, methyl).
- Biological testing : Compare antimicrobial or enzyme inhibition profiles with parent compound, leveraging data from antihyperlipidemic analogs like Acetiromate (CAS 133-91-5 derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
